molecular formula C27H17N3O B14332554 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile CAS No. 101685-32-9

4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile

Cat. No.: B14332554
CAS No.: 101685-32-9
M. Wt: 399.4 g/mol
InChI Key: AKMYOWZHMMPICH-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of aromatic nitriles and is characterized by the presence of amino, benzoyl, and diphenyl groups attached to a benzene ring. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, in photopolymerization, the compound acts as a photosensitizer, absorbing light and initiating a polymerization reaction through the generation of reactive species . The exact pathways and molecular targets can vary depending on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as photoinitiation and advanced material synthesis.

Properties

CAS No.

101685-32-9

Molecular Formula

C27H17N3O

Molecular Weight

399.4 g/mol

IUPAC Name

4-amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C27H17N3O/c28-16-21-23(18-10-4-1-5-11-18)22(17-29)26(30)25(24(21)19-12-6-2-7-13-19)27(31)20-14-8-3-9-15-20/h1-15H,30H2

InChI Key

AKMYOWZHMMPICH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)N)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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